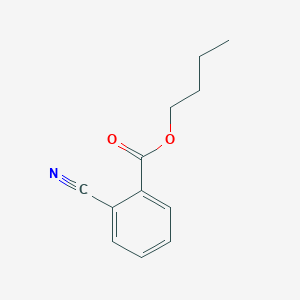
Acetic acid, 2-(2-propen-1-ylimino)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-(2-propen-1-ylimino)-, ethyl ester: is an organic compound with a unique structure that combines the properties of acetic acid and ethyl ester with an imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(2-propen-1-ylimino)-, ethyl ester typically involves the reaction of acetic acid with ethyl ester in the presence of a catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Acetic acid, 2-(2-propen-1-ylimino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of acids, bases, or other catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, acetic acid, 2-(2-propen-1-ylimino)-, ethyl ester is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Research into its effects on cellular processes and its potential as a drug candidate is ongoing.
Industry: In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of acetic acid, 2-(2-propen-1-ylimino)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The imino group in the compound can form covalent bonds with active sites on enzymes, altering their activity and affecting metabolic pathways. Additionally, the ester group can undergo hydrolysis, releasing acetic acid and other products that can further interact with biological systems.
Comparaison Avec Des Composés Similaires
Allyl acetate: Similar in structure but lacks the imino group.
Phenoxy acetamide derivatives: These compounds share some structural similarities but have different functional groups and properties.
Uniqueness: Acetic acid, 2-(2-propen-1-ylimino)-, ethyl ester is unique due to the presence of both the imino and ester groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential biological activity set it apart from other similar compounds.
Propriétés
Numéro CAS |
923293-67-8 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
ethyl 2-prop-2-enyliminoacetate |
InChI |
InChI=1S/C7H11NO2/c1-3-5-8-6-7(9)10-4-2/h3,6H,1,4-5H2,2H3 |
Clé InChI |
GBSORHXOWRXLKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


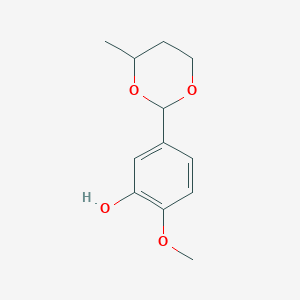
![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
![N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B14184345.png)
![O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14184346.png)
![4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one](/img/structure/B14184349.png)

![D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14184361.png)
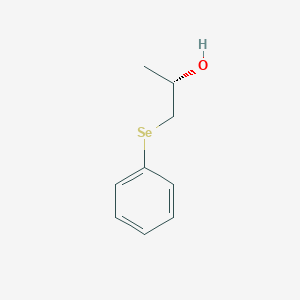
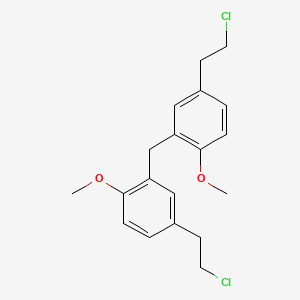
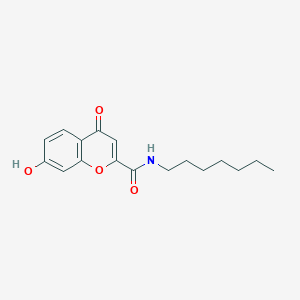
![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-](/img/structure/B14184376.png)
